molecular formula C7H3Cl2NO3 B8605442 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one

Cat. No. B8605442
M. Wt: 220.01 g/mol
InChI Key: HNHGZSIIHLNHJK-UHFFFAOYSA-N
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Patent
US09315500B2

Procedure details

N-Butyllithium (46.7 ml) was added to 100 ml of THF at −78° C., followed by the addition of diisopropylamine (16.65 ml) over 15 min. The mixture was stirred for 1 h at −78° C., then 2,6-dichloronicotinic acid (7.12 g) was added over 10 min. Stirring at −78° C. was continued for 2 h, then DMF (23.26 ml) was added dropwise maintaining the T<−70° C. The mixture was stirred for 1 h at −78° C., warmed to −50° C. for 30 min, and allowed to warm to RT. The mixture was quenched carefully by the addition of 2 N HCl (167 ml) until acidic pH was reached. The mixture was extracted with EtOAc, the organic layers were washed with brine and dried over MgSO4. After evaporation of the solvents the crude material was used without further purification: brown solid.
Quantity
46.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.65 mL
Type
reactant
Reaction Step Two
Quantity
7.12 g
Type
reactant
Reaction Step Three
Name
Quantity
23.26 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CCC[CH2-].C1C[O:9][CH2:8]C1.C(NC(C)C)(C)C.[Cl:18][C:19]1[N:27]=[C:26]([Cl:28])[CH:25]=[CH:24][C:20]=1[C:21]([OH:23])=[O:22]>CN(C=O)C>[Cl:18][C:19]1[C:20]2[C:21](=[O:23])[O:22][CH:8]([OH:9])[C:24]=2[CH:25]=[C:26]([Cl:28])[N:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
46.7 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
16.65 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
7.12 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Step Four
Name
Quantity
23.26 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring at −78° C.
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the T<−70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The mixture was quenched carefully by the addition of 2 N HCl (167 ml) until acidic pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the crude material
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=CC2=C1C(OC2O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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